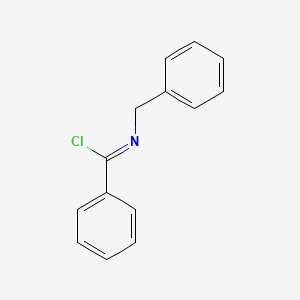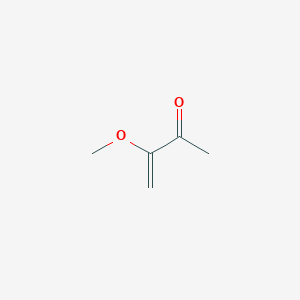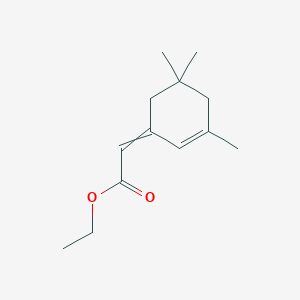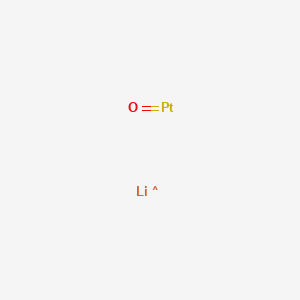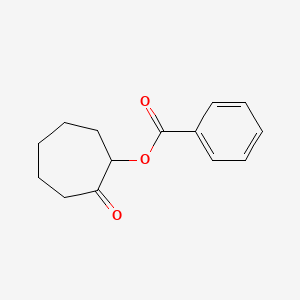
N,N-Distearyl-N-methyl-3-sulfopropylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Distearyl-N-methyl-3-sulfopropylammonium is a chemical compound with the molecular formula C40H83NO3S. It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its surfactant properties, which make it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Distearyl-N-methyl-3-sulfopropylammonium typically involves the reaction of distearyl amine with methyl sulfate and 3-chloropropyl sulfonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Distearyl-N-methyl-3-sulfopropylammonium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
N,N-Distearyl-N-methyl-3-sulfopropylammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the solubilization of membrane proteins and other biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Distearyl-N-methyl-3-sulfopropylammonium primarily involves its surfactant properties. The molecule has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This property enables it to reduce surface tension and enhance the solubility of various compounds. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating their solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-dodecyl-3-sulfopropylammonium
- N,N-Diethyl-N-octyl-3-sulfopropylammonium
- N,N-Dibutyl-N-hexadecyl-3-sulfopropylammonium
Uniqueness
N,N-Distearyl-N-methyl-3-sulfopropylammonium is unique due to its long hydrophobic chains, which provide enhanced surfactant properties compared to similar compounds with shorter chains. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Propriétés
Numéro CAS |
45319-57-1 |
|---|---|
Formule moléculaire |
C40H83NO3S |
Poids moléculaire |
658.2 g/mol |
Nom IUPAC |
3-[methyl(dioctadecyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C40H83NO3S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-41(3,39-36-40-45(42,43)44)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-40H2,1-3H3 |
Clé InChI |
JBYHUWANONCSAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCCCC)CCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


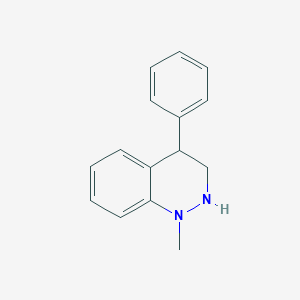
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
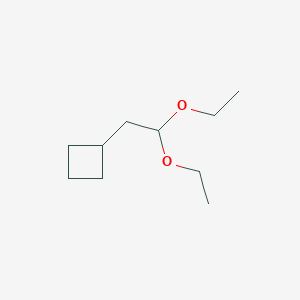
![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)

![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
